methyl 2-amino-3,4-dichlorobenzoate
Description
Methyl 2-amino-3,4-dichlorobenzoate is an organic ester derived from 2-amino-3,4-dichlorobenzoic acid (CAS: 20776-62-9) via esterification with methanol. The parent acid has a molecular formula of C₇H₅Cl₂NO₂ and exhibits a density of 1.6 g/cm³ and a boiling point of 356.2°C at 760 mmHg . The methyl ester variant (C₈H₇Cl₂NO₂) is likely used as a synthetic intermediate in pharmaceuticals, agrochemicals, or fine chemicals, similar to related esters .
Properties
CAS No. |
158580-58-6 |
|---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This route begins with 2-amino-3,4-dichlorobenzoic acid, which undergoes esterification using methylating agents such as methyl sulfate or dimethyl sulfate. The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), with inorganic bases (e.g., potassium carbonate) to deprotonate the carboxylic acid.
Key Steps:
Performance Metrics
This method benefits from high yields and simplicity but requires stringent temperature control to avoid over-methylation or decomposition.
Chlorination of Methyl 2-Aminobenzoate
Regioselective Chlorination Techniques
Introducing chlorine atoms at the 3- and 4-positions of methyl 2-aminobenzoate demands careful reagent selection. Dichlorohydantoin or N-chlorosuccinimide (NCS), coupled with radical initiators like benzoyl peroxide, enable directed chlorination in solvents such as DMF or sulfolane.
Optimized Protocol:
Challenges and Solutions
-
Regioselectivity: The amino group directs electrophilic substitution to the ortho and para positions. Achieving 3,4-dichlorination necessitates steric hindrance or sequential halogenation.
-
Side Reactions: Over-chlorination can occur at elevated temperatures, necessitating precise stoichiometric control.
Comparative Analysis of Synthetic Routes
Yield and Purity Trade-offs
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 95% | 97% | High | Moderate |
| Chlorination Pathway | 80–85% | 95% | Moderate | Low |
The direct esterification route outperforms chlorination-based methods in yield and operational simplicity. However, the limited commercial availability of 2-amino-3,4-dichlorobenzoic acid raises raw material costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2-amino-3,4-dichlorobenzyl alcohol.
Oxidation: Formation of 2-nitro-3,4-dichlorobenzoic acid.
Scientific Research Applications
Methyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of methyl 2-amino-3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Ethyl 2-Amino-3,4-Dichlorobenzoate
- Structure and Properties: This ethyl ester differs by the substitution of a methyl group with an ethyl group in the ester moiety. Its molecular formula is C₉H₉Cl₂NO₂, with a higher molecular weight (238.08 g/mol) compared to the methyl ester (220.05 g/mol).
- Applications: Like the methyl ester, it may serve as a synthetic intermediate.
- Stability : Ethyl esters generally exhibit slightly lower reactivity in hydrolysis compared to methyl esters due to steric effects, though this varies with substituent positions.
Methyl 2-Amino-3,5-Dichlorobenzoate (CAS: 52727-62-5)
- Structural Differences : The chlorine atoms are positioned at the 3,5-positions instead of 3,4-, altering electronic distribution and steric hindrance.
- Physical Properties: Molecular formula C₈H₇Cl₂NO₂ (identical to the 3,4-dichloro isomer) but distinct melting points and solubility profiles due to substitution patterns .
- Reactivity : The 3,5-dichloro configuration may reduce electrophilic substitution reactivity at the benzene ring compared to the 3,4-isomer.
2-Amino-3,4-Dichlorobenzoic Acid (Parent Acid)
- Properties : Density 1.6 g/cm³, boiling point 356.2°C, and flash point 169.2°C .
- Role : Serves as the precursor for ester derivatives. The free acid is less volatile and more polar than its ester counterparts, making it less suitable for certain organic syntheses.
Data Table: Key Properties of Methyl 2-Amino-3,4-Dichlorobenzoate and Analogs
Key Research Findings
- Substituent Position Effects: The 3,4-dichloro configuration in this compound enhances electrophilic aromatic substitution reactivity at the 5-position compared to the 3,5-isomer, which is sterically hindered .
- Commercial Viability: Ethyl 2-amino-3,4-dichlorobenzoate’s discontinuation suggests challenges in scalability or demand, favoring the methyl ester for industrial applications .
- Agrochemical Potential: Methyl esters of dichlorobenzoic acids are structurally related to sulfonylurea herbicides (e.g., metsulfuron-methyl), though direct pesticidal activity for this compound remains unconfirmed .
Q & A
Q. How is methyl 2-amino-3,4-dichlorobenzoate synthesized, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor functionalization. For example, analogous compounds are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions. A critical step is the condensation of substituted benzaldehydes with triazole derivatives in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and crystallization . Key parameters include:
- Reaction time : Prolonged reflux (~18 hours) ensures complete cyclization.
- Solvent choice : DMSO or ethanol influences reaction kinetics and purity.
- Purification : Recrystallization using water-ethanol mixtures improves yield (e.g., 65% reported for similar compounds) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- Melting Point (m.p.) : Determined via capillary methods to assess purity (e.g., m.p. 141–143°C for triazole derivatives) .
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d6) identify substituent positions and confirm structure .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in advanced studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, and what factors influence byproduct formation?
- Methodological Answer :
- Solvent Optimization : Replace DMSO with dimethylacetamide (DMAc) to reduce side reactions.
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate condensation.
- Temperature Control : Lower reflux temperatures (e.g., 80°C) may minimize thermal degradation.
- Byproduct Analysis : Use HPLC or TLC to monitor reaction progress and isolate intermediates .
Q. What strategies are employed to assess the stability of this compound under different environmental conditions?
- Methodological Answer :
- Surface Reactivity Studies : Probe adsorption/desorption kinetics on silica or polymer surfaces using microspectroscopic imaging (e.g., AFM-IR) .
- Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) and quantify degradation via LC-MS.
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds .
Q. How do electronic effects of substituents on the benzoate ring influence biological activity in derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance binding affinity to enzymatic targets. For example, chloro/fluoro substituents increase lipophilicity and receptor interactions .
- In Silico Modeling : DFT calculations predict charge distribution and dipole moments to guide synthetic prioritization.
Methodological and Data Analysis
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution (λ = 254 nm).
- LC-MS/MS : Enables detection at trace levels (LOD < 1 ng/mL) in biological matrices.
- Calibration Standards : Prepare using the compound’s molar extinction coefficient or certified reference materials .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Verification : Recrystallize from ethanol/water and repeat m.p. analysis.
- Spectral Reproducibility : Compare H NMR shifts with PubChem data (e.g., δ = 3.86 ppm for methoxy groups) .
- Interlaboratory Validation : Collaborate with independent labs to confirm data consistency .
Biological Evaluation
Q. What in vitro models are appropriate for preliminary bioactivity assessment?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates.
- Cell Viability Screens : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Microbial Susceptibility : Assess antibacterial activity via broth microdilution (MIC determination) .
Q. Tables for Key Data
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Synthesis Yield | 65% (triazole analogs) | |
| Melting Point Range | 141–143°C (triazole derivatives) | |
| NMR Shift (Methoxy Group) | δ = 3.86 ppm (DMSO-d6) | |
| Stability (pH 7.4, 25°C) | >90% intact after 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
